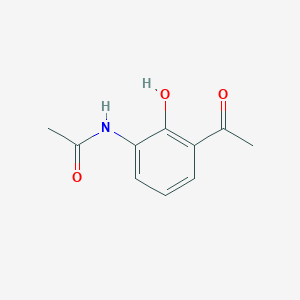

N-(3-Acetyl-2-hydroxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

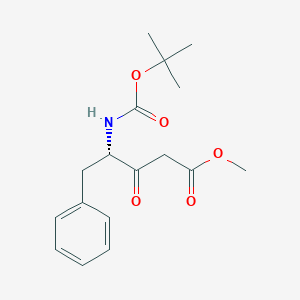

N-(3-Acetyl-2-hydroxyphenyl)acetamide, also known as 3’-Acetylamino-2’-hydroxyacetophenone, is a chemical compound with the molecular formula C10H11NO3 . It is used as a pharmaceutical intermediate .

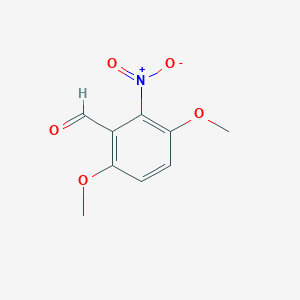

Molecular Structure Analysis

The molecular structure of N-(3-Acetyl-2-hydroxyphenyl)acetamide can be represented by the IUPAC Standard InChI: InChI=1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis

N-(3-Acetyl-2-hydroxyphenyl)acetamide is a white to yellow powder or crystals . It has a melting point of 130-131°C and a predicted boiling point of 377.5±32.0 °C . The compound has a molecular weight of 193.2 .Applications De Recherche Scientifique

Application in Glioblastoma Treatment

- Summary of the Application : N-(2-hydroxyphenyl)acetamide (NA-2), a compound similar to N-(3-Acetyl-2-hydroxyphenyl)acetamide, has been studied for its potential use in the treatment of glioblastoma multiforme (GBM), a deadly form of brain cancer . The study analyzed the therapeutic potentials of NA-2 as a single agent or in combination with Temozolomide (TMZ), a standard chemotherapeutic agent for GBM .

- Methods of Application : The study used MTT and TUNEL assays to detect the growth inhibitory effect and apoptotic activity of NA-2 alone and in combination with TMZ . The expression of apoptosis-related markers Bax, Bcl-2, and caspase-3 were assessed by RT-PCR, and the active caspase-3 protein expression was determined using immunocytochemistry .

- Results or Outcomes : The combined administration of NA-2 and TMZ significantly enhanced cell growth inhibition and apoptosis in U87 glioblastoma cells . This cooperative apoptosis induction was associated with an increased ratio of Bax to Bcl-2 and active Caspase-3 expression .

Synthesis of Anti-Candida Agents

- Summary of the Application : A compound similar to N-(3-Acetyl-2-hydroxyphenyl)acetamide, specifically 2-chloro-N-(3-hydroxyphenyl)acetamide, has been used in the synthesis of benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties . These moieties represent a novel class of anti-Candida agents .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this research were not specified in the source .

Inflammation Treatment

- Summary of the Application : N-(2-hydroxyphenyl)acetamide (NA-2), a compound similar to N-(3-Acetyl-2-hydroxyphenyl)acetamide, has been studied for its potential use in treating inflammation .

- Methods of Application : The study used a rat model of acute inflammation induced by administration of carrageenan .

- Results or Outcomes : The specific results or outcomes of this study were not detailed in the source .

Synthesis of Anti-Candida Agents

- Summary of the Application : A compound similar to N-(3-Acetyl-2-hydroxyphenyl)acetamide, specifically 2-chloro-N-(3-hydroxyphenyl)acetamide, has been used in the synthesis of benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties . These moieties represent a novel class of anti-Candida agents .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this research were not specified in the source .

Inflammation Treatment

- Summary of the Application : N-(2-hydroxyphenyl)acetamide (NA-2), a compound similar to N-(3-Acetyl-2-hydroxyphenyl)acetamide, has been studied for its potential use in treating inflammation .

- Methods of Application : The study used a rat model of acute inflammation induced by administration of carrageenan .

- Results or Outcomes : The specific results or outcomes of this study were not detailed in the source .

Safety And Hazards

N-(3-Acetyl-2-hydroxyphenyl)acetamide is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using this chemical only in well-ventilated areas .

Propriétés

IUPAC Name |

N-(3-acetyl-2-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEKPTZDLKKMGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548066 |

Source

|

| Record name | N-(3-Acetyl-2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Acetyl-2-hydroxyphenyl)acetamide | |

CAS RN |

103205-33-0 |

Source

|

| Record name | N-(3-Acetyl-2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)

![1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B174976.png)